molecular formula C15H15I2NO3 B10782857 4-[4-[(2S)-2-amino-3-hydroxypropyl]-2,6-diiodophenoxy]phenol

4-[4-[(2S)-2-amino-3-hydroxypropyl]-2,6-diiodophenoxy]phenol

Cat. No.: B10782857
M. Wt: 511.09 g/mol
InChI Key: NKOSKXJRVWVXRI-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-[(2S)-2-amino-3-hydroxypropyl]-2,6-diiodophenoxy]phenol is a compound known for its significant role as a proliferating cell nuclear antigen (PCNA) inhibitor. This compound has garnered attention in the field of medicinal chemistry due to its ability to induce DNA replication stress and inhibit cancer cell growth by interfering with the interaction between PCNA and DNA polymerase δ .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-[(2S)-2-amino-3-hydroxypropyl]-2,6-diiodophenoxy]phenol typically involves multiple steps. One common method includes the Ullmann reaction catalyzed by copper, using 3-methoxyphenol as a co-reagent, followed by demethylation with hydrobromic acid in acetic acid . Another approach involves the ipso-hydroxylation of arylboronic acids in ethanol, utilizing aqueous hydrogen peroxide as the oxidant and H₂O₂/HBr as the reagent .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the Ullmann reaction and ipso-hydroxylation methods suggests potential for industrial application, provided that reaction conditions are optimized for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[4-[(2S)-2-amino-3-hydroxypropyl]-2,6-diiodophenoxy]phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic and electrophilic aromatic substitutions are common, given the presence of phenolic and amino groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in ethanol.

    Reduction: Sodium borohydride in methanol.

    Substitution: Copper catalysts for Ullmann reactions, hydrobromic acid for demethylation.

Major Products

The major products formed from these reactions include various substituted phenols and their derivatives, depending on the specific reagents and conditions used.

Mechanism of Action

The compound exerts its effects primarily by inhibiting the interaction between PCNA and DNA polymerase δ. This inhibition leads to the stalling of DNA replication forks, inducing DNA replication stress and ultimately inhibiting cancer cell growth . The molecular targets involved include PCNA and the PIP-box peptide interaction.

Comparison with Similar Compounds

Similar Compounds

    Thymidine: A nucleoside analog used in DNA synthesis inhibition.

    5-Fluorouracil: A pyrimidine analog with antitumor activity.

    Rifampicin: An antibiotic with broad-spectrum activity.

Uniqueness

4-[4-[(2S)-2-amino-3-hydroxypropyl]-2,6-diiodophenoxy]phenol is unique due to its dual role as a PCNA inhibitor and its ability to induce DNA replication stress, making it a promising candidate for cancer therapy .

Properties

IUPAC Name

4-[4-[(2S)-2-amino-3-hydroxypropyl]-2,6-diiodophenoxy]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15I2NO3/c16-13-6-9(5-10(18)8-19)7-14(17)15(13)21-12-3-1-11(20)2-4-12/h1-4,6-7,10,19-20H,5,8,18H2/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKOSKXJRVWVXRI-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)OC2=C(C=C(C=C2I)CC(CO)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1O)OC2=C(C=C(C=C2I)C[C@@H](CO)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15I2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.